molecular formula C28H30N6O3S B2863609 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione CAS No. 850914-68-0

7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione

Cat. No.: B2863609
CAS No.: 850914-68-0
M. Wt: 530.65
InChI Key: HXNNJHUXFAVOPA-UHFFFAOYSA-N
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Description

The compound 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione is a purine-2,6-dione derivative featuring a benzoxazole sulfanyl moiety at position 7 and a 4-benzylpiperidin-1-yl group at position 6. Key structural attributes include:

  • Position 7: A 2-(1,3-benzoxazol-2-ylsulfanyl)ethyl chain, incorporating a benzoxazole heterocycle (oxygen in the ring) linked via a sulfanyl-ethyl group.
  • Position 8: A 4-benzylpiperidin-1-yl substituent, introducing a basic piperidine ring with a benzyl extension.
  • Positions 1 and 3: Methyl groups, typical in xanthine analogs to modulate pharmacokinetic properties.

While direct synthetic or biological data for this compound are unavailable in the provided evidence, structurally related purine-2,6-diones (e.g., benzothiazole analogs) have been synthesized and characterized, suggesting shared synthetic routes involving nucleophilic substitutions or coupling reactions .

Properties

CAS No.

850914-68-0

Molecular Formula

C28H30N6O3S

Molecular Weight

530.65

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C28H30N6O3S/c1-31-24-23(25(35)32(2)28(31)36)34(16-17-38-27-29-21-10-6-7-11-22(21)37-27)26(30-24)33-14-12-20(13-15-33)18-19-8-4-3-5-9-19/h3-11,20H,12-18H2,1-2H3

InChI Key

HXNNJHUXFAVOPA-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Benzoxazole Moiety: This can be achieved by reacting 2-aminophenol with a suitable thiol, followed by cyclization under acidic conditions.

    Attachment of the Piperidine Ring: The benzylpiperidine moiety is introduced through a nucleophilic substitution reaction, where the benzyl group is attached to the nitrogen atom of the piperidine ring.

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide derivatives and appropriate aldehydes or ketones.

    Final Assembly: The final step involves coupling the benzoxazole and piperidine moieties with the purine core under controlled conditions, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the compound, often using reagents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, acyl chlorides, and amines

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfur atom

    Reduced Derivatives: From reduction of nitro groups or double bonds

    Substituted Derivatives: From nucleophilic substitution reactions

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may act on specific molecular targets, such as enzymes or receptors, to modulate biological pathways involved in disease processes.

Industry

In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can inhibit or activate their functions. The pathways involved often relate to cellular signaling, metabolic processes, or gene expression.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Position 7 Substituent Position 8 Substituent Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (¹H-NMR)
Target Compound 2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl 4-Benzylpiperidin-1-yl Not reported Not reported Not available
7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[benzyl(methyl)amino]-1,3-dimethylpurine-2,6-dione 2-(Benzothiazol-2-ylsulfanyl)ethyl Benzyl(methyl)amino 492.616 Not reported Not available
8-Biphenyl-1,3,7-trimethylpurine-2,6-dione N/A (trimethyl) Biphenyl Not reported 333 3.27 ppm (N1-CH₃), 3.51 ppm (N3-CH₃)
8-(E)-Styryl-1,3,7-trimethylpurine-2,6-dione N/A (trimethyl) (E)-Styryl Not reported 230 3.43 ppm (N1-CH₃), 3.63 ppm (N3-CH₃)

Key Observations:

Heterocycle at Position 7: The target compound’s benzoxazole group (oxygen-containing) contrasts with benzothiazole (sulfur-containing) in the analog from .

Substituent at Position 8: The 4-benzylpiperidin-1-yl group introduces a tertiary amine, which may confer basicity and improve solubility in acidic environments. This differs from the benzyl(methyl)amino group in ’s compound, which lacks a cyclic structure and may exhibit different conformational flexibility . Bulkier substituents like biphenyl () correlate with higher melting points (e.g., 333°C), suggesting stronger crystal packing forces compared to smaller groups like styryl (230°C) .

Spectral Trends :

  • Methyl groups at positions 1 and 3 in purine-2,6-diones typically resonate between 3.2–3.6 ppm in ¹H-NMR, as seen in ’s compounds. Substitutions at position 8 influence aromatic proton signals (7.2–8.2 ppm), reflecting electronic effects from adjacent groups .

Synthetic Considerations :

  • Analogs in were synthesized via nucleophilic displacement reactions, while highlights spirocyclic compounds formed through condensation with benzothiazole derivatives. These methods may extend to the target compound’s synthesis, particularly for introducing the benzoxazole sulfanyl group .

Implications of Structural Variations

  • Bioactivity: Piperidine and benzyl groups at position 8 are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The target compound’s 4-benzylpiperidinyl group may enhance bioavailability compared to non-cyclic analogs .
  • Solubility : The piperidine nitrogen’s basicity could improve aqueous solubility at physiological pH, whereas benzothiazole/benzoxazole moieties may increase membrane permeability.

Biological Activity

The compound 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a purine core substituted with various functional groups including a benzoxazole moiety and a piperidine ring. Its structural formula can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H23N7O3S
Molecular Weight423.51 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of enzymes involved in cellular signaling pathways and may exhibit effects on neurotransmitter systems due to the presence of the piperidine ring.

Potential Targets:

  • Enzymatic Inhibition : Similar compounds have shown inhibitory effects on oxidoreductases and other enzymes critical for metabolic processes.
  • Neurotransmitter Receptors : The piperidine component suggests potential interactions with dopamine or serotonin receptors.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The benzoxazole moiety is particularly noted for its ability to scavenge free radicals, which can contribute to neuroprotective effects in models of oxidative stress.

Anticancer Properties

Studies have highlighted the potential anticancer activity of benzoxazole derivatives through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.

For instance, benzothiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Neuroprotective Effects

The compound’s structure suggests it may penetrate the blood-brain barrier (BBB), making it a candidate for treating neurodegenerative diseases. In vitro studies have demonstrated that related compounds can protect neuronal cells from oxidative damage and apoptosis .

Study 1: Antioxidant Activity Evaluation

A study evaluated several benzoxazole derivatives for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited IC50 values ranging from 10 to 30 µM, demonstrating significant antioxidant activity .

Study 2: Anticancer Efficacy

In a recent investigation into the anticancer properties of related compounds, it was found that certain analogs displayed IC50 values below 5 µM against human breast cancer cell lines. This suggests that modifications to the benzoxazole structure can enhance biological activity .

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